molecular formula C19H20N4OS B2648383 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide CAS No. 2309310-61-8

2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide

Cat. No. B2648383
CAS RN: 2309310-61-8
M. Wt: 352.46
InChI Key: QVNVZMLBABKAEM-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide in lab experiments include its potential as an anticancer agent and its ability to inhibit the aggregation of amyloid beta peptide. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for research on 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dosage and safety profile of this compound in animal models of Alzheimer's disease. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-methyl-5-pyridin-4-ylpyrazole-3-carbaldehyde with benzyl mercaptan in the presence of acetic acid and sodium acetate. The resulting product is then reacted with N-bromoacetamide to obtain this compound.

Scientific Research Applications

2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

2-benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-23-17(11-18(22-23)16-7-9-20-10-8-16)12-21-19(24)14-25-13-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNVZMLBABKAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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